2-Bromo-5-iodobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic structures containing both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodobenzo[d]oxazole typically involves the bromination and iodination of benzoxazole derivatives. One common method includes the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of catalysts such as copper(I) oxide in dimethyl sulfoxide at room temperature . The resulting intermediate undergoes further bromination and iodination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Used for substitution reactions, often in the presence of bases like sodium carbonate.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromo-5-iodobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: Employed in the development of non-linear optical materials due to its unique electronic properties.
Catalysis: Acts as a ligand in catalytic systems for organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodobenzo[d]oxazole in biological systems involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects . The exact pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-iodobenzo[d]oxazole
- 2-Iodo-5-bromobenzo[d]oxazole
- 2-Chloro-5-iodobenzo[d]oxazole
Uniqueness
2-Bromo-5-iodobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H3BrINO |
---|---|
Molecular Weight |
323.91 g/mol |
IUPAC Name |
2-bromo-5-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H |
InChI Key |
XOHWIZZOMIXSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.